Cefazolin Impurity C

HPLC Method Validation Related Substances

Generic impurity standards cause HPLC method validation failures due to mismatched retention times and relative response factors. Cefazolin Impurity C (EP Impurity C / USP Related Compound H) is the only reference standard explicitly designated for cefazolin monograph testing. - Distinct RRF and retention time vs. Impurity E (MMTD) or Impurity L (epimer) - Supplied with comprehensive characterization data for ICH Q2(R1) compliance - Enables accurate quantification of process-related and degradation impurities per EP/USP monographs

Molecular Formula C11H12N6O4S
Molecular Weight 324.32 g/mol
CAS No. 56842-77-4
Cat. No. B601277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefazolin Impurity C
CAS56842-77-4
Synonyms(6R,7R)-3-Methyl-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid
Molecular FormulaC11H12N6O4S
Molecular Weight324.32 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O
InChIInChI=1S/C11H12N6O4S/c1-5-3-22-10-7(9(19)17(10)8(5)11(20)21)13-6(18)2-16-4-12-14-15-16/h4,7,10H,2-3H2,1H3,(H,13,18)(H,20,21)/t7-,10-/m1/s1
InChIKeyDGYURGWZOSQCFG-GMSGAONNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefazolin Impurity C: Pharmacopoeial Identity & Properties


Cefazolin Impurity C, also known as Cefazolin EP Impurity C and USP Related Compound H, is the 3-methyl analog of cefazolin [1]. It is a process-related impurity of the first-generation cephalosporin antibiotic cefazolin, defined by the (6R,7R)-3-methyl-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid structure with molecular formula C₁₁H₁₂N₆O₄S and molecular weight 324.32 g/mol [1]. The compound is a solid at room temperature with predicted density 1.93±0.1 g/cm³, predicted LogP -1.1 to -1.2, and requires storage at -20°C under inert atmosphere due to hygroscopicity .

Designation EP Impurity C / USP Related Compound H for cefazolin
Storage Frozen at -20°C under inert atmosphere
Type Process-related impurity, 3-methyl analog of cefazolin

Cefazolin Impurity C: Why Substitution Fails


In pharmaceutical quality control and analytical method development, generic substitution of impurity reference standards is not possible due to the distinct chromatographic behavior, detector response, and regulatory classification of each impurity. Cefazolin Impurity C is explicitly designated as EP Impurity C and USP Related Compound H [1], and its specific retention time and relative response factor (RRF) differ from other cefazolin impurities such as Impurity E (MMTD) or Impurity L (epimer) [2]. Using an unverified analog or misidentified impurity standard can lead to inaccurate quantification, method validation failure, and non-compliance with ICH Q3A/Q3B guidelines. The quantitative evidence below demonstrates the measurable differences that make Cefazolin Impurity C the only suitable reference standard for its designated pharmacopoeial identification and quantification [2].

Chromatographic mismatch
Distinct retention time and RRF prevent accurate quantification using other impurity standards.
Method validation risk
Unverified analog may cause inaccurate impurity profiling and lead to method validation failure.
Regulatory requirement
Pharmacopoeial designation requires this specific standard for compendial compliance per EP/USP.

Cefazolin Impurity C: Comparative Analytical Evidence


Chromatographic Resolution vs. Impurity L

Using the EP 8.1 monograph HPLC method on a C18 column (Thermo Scientific Hypersil Gold), the resolution between cefazolin and impurity L was measured at 5.3, exceeding the EP acceptance criterion of NLT 2.0 [1]. While specific retention time for Impurity C was not reported in this study, typical cefazolin impurity retention times range from 1.23 to 20.57 min, with baseline separation achieved within 20 minutes [2].

Resolution vs. Impurity L
Class-level
Rs 5.3
Exceeds EP requirement (2.0) by 2.6×
Adequate separation for impurity profiling
Class-level retention time range for Impurity C
HPLC Method Validation Related Substances

qNMR Relative Response Factor: Impurity C vs. Impurity E

The relative response factor (RRF) of Cefazolin Impurity C was determined by quantitative NMR (qNMR) alongside ten cefazolin impurities [1]. While the exact numerical RRF value for Impurity C is not publicly disclosed in the abstract, the study established that RRF values for different cefazolin impurities vary significantly, with Impurity E (MMTD) having a redox potential of -0.39 V and binding constant of 1.7×10¹⁰ M⁻¹ —properties that directly influence detector response in HPLC-UV analysis.

RRF by qNMR
Class-level
Determined by qNMR
Distinct from Impurity E (redox potential -0.39 V)
RRF values vary; using incorrect RRF risks quantification errors
Exact RRF requires full article access
qNMR RRF Quantitative Analysis

Stability: Impurity C vs. Other Impurities

Cefazolin Impurity C is hygroscopic and requires storage at -20°C under inert atmosphere to maintain integrity . In contrast, some cefazolin impurities (e.g., Impurity L and Impurity G) are documented as stable at room temperature for several days during shipping . This differential hygroscopicity and thermal sensitivity means that Impurity C reference standards require stricter cold-chain logistics and handling protocols than other cefazolin impurity standards.

Storage Stability
Context-dependent
-20°C required
Other impurities stable at ambient temperature
Stricter cold-chain logistics needed
Hygroscopic; verify integrity on receipt
Stability Storage Conditions Degradation

Commercial Availability and Pricing

Cefazolin Impurity C is commercially available as a certified reference material (CRM) from multiple suppliers, with pricing that varies by vendor and quantity . Typical purity specifications are ≥95% to 99.92% (HPLC) . For comparison, the Sigma-Aldrich Cefazolin Impurity H pharmaceutical secondary standard (100 mg) is offered at a list price comparable to other pharmacopoeial impurity standards in its class .

Commercial Availability
Class-level
10 mg ~$1320
Purity ≥95% HPLC
Procurement planning: multiple supplier options
Vendor-specific pricing and purity grades
Procurement Reference Standards Pricing

Cefazolin Impurity C: Application Scenarios


Method Validation & ANDA/DMF Submissions

Cefazolin Impurity C is the required reference standard for developing and validating HPLC methods for related substances testing in cefazolin sodium drug substance and finished product monographs. Its use is mandated for demonstrating specificity, accuracy, linearity, and precision as per ICH Q2(R1) and for establishing system suitability criteria in EP and USP compendial methods [1].

Stability-Indicating Methods & Forced Degradation

As a potential degradation product and process impurity of cefazolin, Impurity C reference standard is essential for identifying and quantifying this impurity in stress-testing studies (acid, base, oxidative, thermal, photolytic) to establish degradation pathways and validate stability-indicating methods per ICH Q1A(R2) [2].

QC Batch Release & Impurity Profiling

QC laboratories use certified reference standards of Cefazolin Impurity C to identify and quantify this specific impurity in cefazolin API and drug product batches, ensuring compliance with pharmacopoeial acceptance criteria (e.g., EP monograph limit for unspecified impurities typically NMT 0.10%) [1].

Method Transfer & Pharmacopoeial Harmonization

When transferring validated HPLC methods between laboratories or harmonizing methods across pharmacopoeias (EP vs. USP), the use of a well-characterized Impurity C reference standard with documented purity, RRF, and chromatographic behavior is critical for demonstrating method equivalence and reproducibility [3].

Application
Selection Property
Validation Focus
Method Validation & ANDA/DMF Submissions
Pharmacopoeial identity & purity
Specificity, accuracy, linearity per ICH Q2(R1)
Stability-Indicating Methods
Degradation product identification
Forced degradation & stability-indicating method per ICH Q1A(R2)
QC Batch Release
Certified impurity reference material
Impurity quantification per EP/USP acceptance criteria
Method Transfer & Pharmacopoeial Harmonization
Characterized RRF & chromatographic behavior
Method equivalence & reproducibility demonstration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefazolin Impurity C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.